1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Catalog No.
S1550360
CAS No.
3328-77-6
M.F
C8H7NO5
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

CAS Number

3328-77-6

Product Name

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

IUPAC Name

1-(2,4-dihydroxy-5-nitrophenyl)ethanone

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)3-7(5)11/h2-3,11-12H,1H3

InChI Key

YDIKNQXUAAPWCX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]

Potential applications:

-(2,4-Dihydroxy-5-nitrophenyl)ethanone, also known as 4'-nitroresacetophenone, is a research chemical being investigated for its potential applications in various scientific fields, including:

  • Enzyme inhibition: Studies have explored its potential as an inhibitor of the enzyme catechol-O-methyltransferase (COMT) []. COMT plays a role in the metabolism of certain neurotransmitters in the brain.

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone, also known by its systematic name, is an organic compound with the molecular formula C8H7NO5C_8H_7NO_5. It features a phenolic structure with two hydroxyl groups and a nitro group attached to the aromatic ring. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents. The presence of both hydroxyl and nitro groups contributes to its unique chemical properties, making it an interesting subject for various studies in chemistry and biology.

The chemical reactivity of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone can be attributed to the functional groups present in its structure:

  • Nucleophilic Substitution: The presence of the nitro group makes the aromatic ring more electrophilic, allowing for nucleophilic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, which alters the compound's biological activity.
  • Esterification: The hydroxyl groups can participate in esterification reactions, forming esters with various acids.

These reactions are fundamental in modifying the compound for further applications in medicinal chemistry and materials science.

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone exhibits significant biological activity, particularly in antimicrobial and antioxidant properties. Studies have indicated that compounds with similar structures often show:

  • Antimicrobial Activity: In vitro studies suggest that this compound can inhibit the growth of various bacterial strains.
  • Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which is crucial for potential therapeutic applications.
  • Cytotoxicity: Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

The synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone can be achieved through several methods:

  • Nitration of Phenolic Compounds: Starting from 2,4-dihydroxyacetophenone, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
  • Acetylation: The resulting compound can undergo acetylation to form 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone using acetic anhydride or acetyl chloride.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that combine nitration and acetylation steps to increase yield and reduce reaction times.

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone has various applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Agriculture: Its antimicrobial properties make it a candidate for developing natural pesticides or fungicides.
  • Materials Science: The compound's ability to form stable complexes with metals suggests potential applications in materials chemistry.

Interaction studies involving 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone focus on its binding affinity with biological targets:

  • Protein Binding Studies: Research indicates that this compound may interact with specific proteins involved in cell signaling pathways, influencing cellular responses.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes related to oxidative stress, enhancing its potential as an antioxidant.

These interactions are critical for understanding its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-HydroxyacetophenoneContains one hydroxyl groupLess potent as an antioxidant
4-NitrophenolFeatures a nitro group but lacks hydroxyl groupsStronger antibacterial properties
2,6-DihydroxyacetophenoneContains two hydroxyl groupsMore soluble in water

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone stands out due to its combination of two hydroxyl groups and a nitro group on the aromatic ring, providing enhanced biological activity compared to others listed.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3328-77-6

Wikipedia

1-(2,4-dihydroxy-5-nitrophenyl)ethanone

Dates

Modify: 2023-08-15

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